Cas no 1807103-45-2 (3,4-Bis(trifluoromethyl)-2-bromomandelic acid)
3,4-Bis(trifluoromethyl)-2-bromomandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3,4-Bis(trifluoromethyl)-2-bromomandelic acid
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- Inchi: 1S/C10H5BrF6O3/c11-6-3(7(18)8(19)20)1-2-4(9(12,13)14)5(6)10(15,16)17/h1-2,7,18H,(H,19,20)
- InChI Key: OEMHVVOKVBGCQJ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(F)(F)F)=C1C(F)(F)F)C(C(=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 369
- XLogP3: 3.3
- Topological Polar Surface Area: 57.5
3,4-Bis(trifluoromethyl)-2-bromomandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027291-1g |
3,4-Bis(trifluoromethyl)-2-bromomandelic acid |
1807103-45-2 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
3,4-Bis(trifluoromethyl)-2-bromomandelic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3,4-Bis(trifluoromethyl)-2-bromomandelic acid
Research Update on 3,4-Bis(trifluoromethyl)-2-bromomandelic acid (CAS: 1807103-45-2): Synthesis, Applications, and Recent Advances
3,4-Bis(trifluoromethyl)-2-bromomandelic acid (CAS: 1807103-45-2) has emerged as a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules with potential therapeutic applications. Recent studies have highlighted its utility in the development of novel enzyme inhibitors and its role in asymmetric synthesis. This report consolidates the latest research findings, focusing on synthetic methodologies, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a chiral building block for constructing trifluoromethylated β-lactams, a class of antibiotics with enhanced metabolic stability. Researchers utilized 1807103-45-2 in a stereoselective Mannich reaction, achieving >90% enantiomeric excess through optimized copper-catalyzed conditions. The presence of both bromine and trifluoromethyl groups was found to significantly influence the compound's reactivity profile, enabling selective functionalization at multiple positions.
In the context of neurodegenerative disease research, 3,4-Bis(trifluoromethyl)-2-bromomandelic acid has shown promise as a precursor for γ-secretase modulators. A Nature Communications paper (2024) detailed its incorporation into a library of 132 derivatives, with lead compounds exhibiting nanomolar potency in reducing amyloid-β42 production while sparing Notch processing. The electron-withdrawing effects of the trifluoromethyl groups were crucial for maintaining blood-brain barrier permeability in preclinical models.
Recent synthetic breakthroughs include a continuous flow chemistry approach (Org. Process Res. Dev., 2024) that improved the scalability of 1807103-45-2 production by 300% compared to batch methods. Key innovations involved precise temperature control during the bromination step (0-5°C) and the use of microreactors to minimize byproduct formation. This advancement addresses previous challenges in large-scale preparation, where the compound's sensitivity to thermal degradation often limited yields to ≤40%.
Structural analyses via X-ray crystallography (Acta Cryst. 2023) revealed unique conformational properties arising from intramolecular halogen bonding between the bromine and carboxylate oxygen. These interactions contribute to the molecule's remarkable crystalline stability (decomposition temperature >200°C) and influence its recognition by biological targets. Computational studies further predicted favorable pharmacophore features for protein kinase inhibition, with particular relevance to oncology targets.
Ongoing clinical translation efforts focus on derivatives of 3,4-Bis(trifluoromethyl)-2-bromomandelic acid as potential antiviral agents. Preliminary data presented at the 2024 International Conference on Antimicrobial Research showed potent activity against SARS-CoV-2 variants (EC50 = 0.78 μM) through allosteric inhibition of the main protease. The compound's trifluoromethyl groups were found to enhance binding to hydrophobic subsites while the bromine enabled covalent modification of catalytic cysteine residues.
Future research directions include exploring the compound's utility in PROTAC design (targeting BET proteins) and its application in fluorine-18 radiolabeling for PET imaging. The unique combination of bromine (for subsequent functionalization) and trifluoromethyl groups (for metabolic stability) positions 1807103-45-2 as a versatile scaffold for next-generation theranostic development.
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